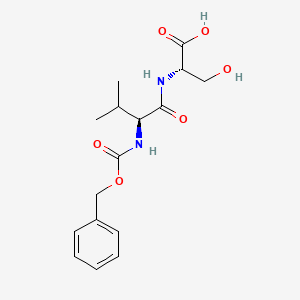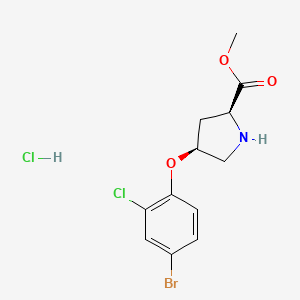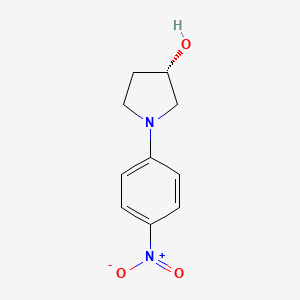![molecular formula C13H19NO2 B1456262 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decan-8-carbonitril CAS No. 916159-85-8](/img/structure/B1456262.png)
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decan-8-carbonitril
Übersicht
Beschreibung
The molecule “8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile” is a complex organic compound. It has a chemical formula of C15H24N2 . The molecule contains a total of 41 atoms, including 24 Hydrogen atoms, 15 Carbon atoms, and 2 Nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile” can be represented by the SMILES string: N#CC2(CCC1(CCCC1)CC2)NCC3CC3 . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of this compound have been created .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung dient als vielseitiges Zwischenprodukt in der organischen Synthese. Ihre einzigartige Struktur ermöglicht die Bildung verschiedener komplexer Moleküle durch Reaktionen wie Ringöffnung, Transformation von funktionellen Gruppen und als Vorläufer für weitere synthetische Modifikationen. Sie ist besonders nützlich bei der Synthese spirocyclischer Verbindungen, die in vielen biologisch aktiven Molekülen vorkommen .
Medizinische Chemie
In der medizinischen Chemie ist der spirocyclische Kern dieser Verbindung vorteilhaft für die Entwicklung von Arzneimitteln. Spirocyclische Strukturen sind dafür bekannt, Molekülen Steifigkeit zu verleihen, was die Bindungsaffinität und Selektivität gegenüber biologischen Zielmolekülen verbessern kann. Dieser strukturelle Baustein findet sich in mehreren Pharmazeutika und kann zur Entwicklung neuer Therapeutika verwendet werden .
Materialwissenschaft
Die spirocyclische Natur dieser Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Materialien. Ihr starrer Rückgrat kann in Polymere eingearbeitet werden, um deren mechanische Festigkeit zu verbessern oder neuartige organische Gerüste mit potenziellen Anwendungen in der Filtration, Katalyse oder als Sensoren zu schaffen .
Pflanzenschutzmittelforschung
Spirocyclische Verbindungen wie 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decan-8-carbonitril werden oft auf ihre potenzielle Verwendung in Pflanzenschutzmitteln untersucht. Sie können verwendet werden, um Insektizide, Fungizide und Herbizide mit verbesserten Wirkungs- und Sicherheitsprofilen zu synthetisieren. Die spirocyclische Struktur kann zu Verbindungen mit besserer Stabilität und geringerer Toxizität führen .
Umweltwissenschaften
In den Umweltwissenschaften kann diese Verbindung auf ihre Abbauprodukte und deren Umweltauswirkungen untersucht werden. Das Verständnis ihrer Abbauwege kann helfen, ihre Persistenz in der Umwelt und ihr Potenzial zur Bildung schädlicher Nebenprodukte zu beurteilen .
Analytische Chemie
Als Standard- oder Referenzverbindung kann sie in der analytischen Chemie verwendet werden, um neue analytische Methoden zu entwickeln. Ihre einzigartige chemische Struktur kann bei der Kalibrierung von Instrumenten helfen und als Referenz dienen, um ähnliche Verbindungen in komplexen Gemischen zu identifizieren und zu quantifizieren .
Wirkmechanismus
Target of Action
Similar compounds have been found to target the c subunit of f1/fo-adenosine triphosphate (atp) synthase . ATP synthase is a crucial enzyme that provides energy for the cell, and its inhibition can lead to significant changes in cellular function.
Mode of Action
If it acts similarly to related compounds, it may inhibit the function of atp synthase, leading to a decrease in the production of atp and subsequent changes in cellular function .
Biochemische Analyse
Biochemical Properties
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and function .
Cellular Effects
The effects of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. By altering the phosphorylation status of key proteins in this pathway, 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can impact cell growth and survival .
Molecular Mechanism
At the molecular level, 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in altered phosphorylation patterns and downstream effects on cellular processes. Additionally, 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to diminished or harmful effects .
Metabolic Pathways
8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in therapeutic applications .
Transport and Distribution
The transport and distribution of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been found to interact with ABC transporters, which facilitate its movement across cellular membranes. The distribution pattern of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can influence its efficacy and toxicity in various tissues .
Subcellular Localization
The subcellular localization of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of 8-(Cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile within cells is crucial for understanding its mechanism of action and optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
8-(cyclopropylmethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c14-10-12(9-11-1-2-11)3-5-13(6-4-12)15-7-8-16-13/h11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFQRLFDDKIGAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2(CCC3(CC2)OCCO3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456179.png)
![4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456180.png)



![Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B1456187.png)
![3-[2-(4-Allyl-2-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456189.png)

![4-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1456191.png)
![Methyl (2S,4S)-4-[4-(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456193.png)
![3-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1456196.png)
![3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456199.png)
![3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride](/img/structure/B1456201.png)
![4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456202.png)
